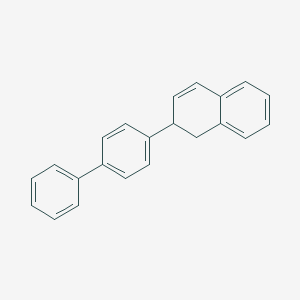

2-Biphenyl-4-yl-1,2-dihydronaphthalene

Description

Significance of 1,2-Dihydronaphthalene (B1214177) Frameworks in Organic Synthesis and Material Science

The 1,2-dihydronaphthalene core is a valuable building block in organic synthesis. These frameworks are present in a variety of biologically active molecules and natural products. nih.govacs.org For instance, derivatives of 1,2-dihydronaphthalene are found in compounds with antibacterial properties. acs.org In synthetic chemistry, they serve as versatile intermediates for constructing more complex polycyclic structures. nih.gov

In the realm of material science, the inclusion of the dihydronaphthalene unit can influence the photophysical properties of a molecule. For example, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) is a well-known aroma compound in aged Riesling wines, demonstrating the impact of this framework on sensory properties. wikipedia.orgnih.govresearchgate.net The partially saturated ring imparts a specific three-dimensional geometry, which can be exploited in the design of novel materials with tailored electronic and optical characteristics. Recent studies using rotational spectroscopy have provided accurate spectroscopic constants for 1,2-dihydronaphthalene, which could aid in its detection in interstellar medium. aip.org

Importance of Biphenyl (B1667301) Moieties in Molecular Design and Their Structural Characteristics

The biphenyl moiety, consisting of two phenyl rings connected by a single bond, is a privileged scaffold in medicinal chemistry and material science. biosynce.com This structural unit is found in numerous pharmaceuticals, where it can contribute to the molecule's biological activity by influencing factors like binding affinity to target proteins and metabolic stability. biosynce.com

A key structural feature of biphenyl is the ability of the two phenyl rings to rotate around the central single bond. This rotation can be restricted by introducing substituents, leading to a form of chirality known as atropisomerism. biosynce.com This conformational flexibility, or rigidity in the case of substituted biphenyls, is a critical aspect of its role in molecular design. Biphenyl derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and liquid-crystal polymers (LCPs) due to their electrical conductivity and ability to form ordered structures. biosynce.com

Overview of 2-Biphenyl-4-yl-1,2-dihydronaphthalene as a Hybrid Scaffold in Advanced Organic Chemistry

The compound this compound merges the distinct features of both the 1,2-dihydronaphthalene and biphenyl systems into a single "hybrid" scaffold. Such hybrid materials often exhibit synergistic properties that are not present in the individual components. ub.eduresearchgate.netingentaconnect.com The biphenyl group at the 2-position of the dihydronaphthalene ring introduces significant steric bulk and electronic effects, which can influence the reactivity and conformational preferences of the entire molecule. This specific substitution pattern suggests a molecule with a well-defined three-dimensional shape, which could be advantageous in applications such as asymmetric catalysis or host-guest chemistry.

Scope and Objectives of Academic Research on this compound

While specific academic research on this compound is not widely documented in publicly available literature, the objectives of such research can be inferred from studies on related aryl-substituted dihydronaphthalenes and hybrid molecular systems. A primary objective would be the development of efficient synthetic routes to this and related compounds. nih.govrsc.org For example, a patent describes a process for preparing 4-hydroxycoumarin (B602359) derivatives using this compound as a starting material. google.com

Further research would likely focus on elucidating the unique photophysical properties of this compound, driven by the combination of the extended π-system of the biphenyl unit and the dihydronaphthalene core. Investigations into its potential applications in materials science, such as in the development of novel organic semiconductors or emitters for OLEDs, would be a logical progression. In medicinal chemistry, the rigid, three-dimensional structure of this compound could be explored for its potential to interact with specific biological targets.

Below is a table summarizing the key properties of the parent compounds, Biphenyl and 1,2-Dihydronaphthalene.

| Property | Biphenyl | 1,2-Dihydronaphthalene |

| Chemical Formula | C12H10 | C10H10 |

| Molar Mass | 154.21 g/mol | 130.19 g/mol |

| Appearance | Colorless to white crystalline solid | Not specified |

| Melting Point | 69-71 °C | Not specified |

| Boiling Point | 255 °C | Not specified |

| Solubility in Water | Insoluble | Not specified |

| Solubility in Organic Solvents | Soluble | Not specified |

Data for Biphenyl sourced from biosynce.comnih.gov. Data for 1,2-Dihydronaphthalene sourced from nist.gov.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-15,22H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNSTLVIVXZVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377564 | |

| Record name | 2-(4-phenylphenyl)-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69716-53-6 | |

| Record name | 2-(4-phenylphenyl)-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 2-[1,1'-biphenyl]-4-yl-1,2-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene and Its Derivatives

Strategies for Constructing the 1,2-Dihydronaphthalene (B1214177) Core

The synthesis of the 1,2-dihydronaphthalene scaffold is a critical step, and numerous methods have been developed to achieve this. These strategies range from electrochemical annulations to classic cycloaddition reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Electrochemical Oxidative Annulation Approaches (e.g., [4+2] Annulation of Styrenes)

Electrochemical synthesis has emerged as a powerful tool for constructing complex molecules under mild conditions. chinesechemsoc.orgchinesechemsoc.org An electrochemical oxidative [4+2] annulation of styrenes provides a direct and efficient route to polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org This method proceeds without the need for metal catalysts or external chemical oxidants, aligning with the principles of green chemistry. chinesechemsoc.org The reaction demonstrates high regioselectivity and diastereoselectivity, leveraging the different oxidation potentials of various styrenes to control reactivity. chinesechemsoc.orgchinesechemsoc.org This atom- and step-economical approach utilizes readily available starting materials to build the dihydronaphthalene core. chinesechemsoc.org The key intermediate in this process is often a dehydrodimer formed through a [4+2] cycloaddition, which then undergoes further transformation to yield the final product. nih.gov

Table 1: Examples of Electrochemical Oxidative [4+2] Annulation of Styrenes Data synthesized from multiple sources.

| Styrene Derivative 1 | Styrene Derivative 2 | Product Yield |

|---|---|---|

| 4-Methoxystyrene | 4-Methoxystyrene | High |

| α-Methylstyrene | 4-Methoxystyrene | Moderate to High |

| 4-Chlorostyrene | 4-Methoxystyrene | Moderate |

Intramolecular Cyclization and Annulation Reactions (e.g., Phenyl Alkenes/Alkynes)

Intramolecular cyclization of phenyl-tethered alkenes or alkynes is a well-established method for forming the 1,2-dihydronaphthalene ring system. chinesechemsoc.orgchinesechemsoc.org These reactions can be promoted under various conditions, including thermal, microwave-assisted, acid-catalyzed, photochemical, and transition-metal-catalyzed processes. nih.gov For instance, the intramolecular dehydro-Diels–Alder (DDA) reaction of styrene-ynes can selectively produce aryldihydronaphthalene lactones, with the choice of solvent playing a crucial role in directing the reaction outcome. acs.org Lewis acids such as Yb(OTf)₃ and Sc(OTf)₃ have proven effective in mediating the ring-expansion of certain cyclopropane (B1198618) carboxylates to yield 1,2-dihydronaphthalene derivatives. nih.gov

Selective Reduction Strategies (e.g., Partial Hydrogenation of Naphthalene (B1677914), Birch-type Reductions using C₈K)

The selective reduction of naphthalene offers another direct route to the dihydronaphthalene core. chinesechemsoc.orgchinesechemsoc.org Catalytic hydrogenation can convert naphthalene to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). researchgate.net However, achieving partial hydrogenation to selectively yield 1,2-dihydronaphthalene can be challenging.

Chemical reduction methods, particularly the Birch reduction, are more commonly employed for this purpose. sciencemadness.org The reaction of naphthalene with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source typically yields 1,4-dihydronaphthalene (B28168) as the kinetic product. stackexchange.com This isomer can subsequently be converted to the more thermodynamically stable 1,2-dihydronaphthalene, often through base-catalyzed isomerization. researchgate.netstackexchange.com A notable alternative to the traditional Birch reduction involves using the potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF). huji.ac.il This system provides a convenient and milder alternative to liquid ammonia and effectively reduces substituted naphthalenes, primarily to the 1,4-dihydro products, which can then be isomerized. huji.ac.il

Table 2: Comparison of Naphthalene Reduction Methods

| Method | Reagents | Primary Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt) | 1,2,3,4-Tetrahydronaphthalene | Can be difficult to stop at dihydronaphthalene stage. researchgate.net |

| Birch Reduction | Na or Li, liq. NH₃, Alcohol | 1,4-Dihydronaphthalene | Kinetic product; can be isomerized to 1,2-dihydronaphthalene. stackexchange.com |

Diels-Alder Cycloadditions in Dihydronaphthalene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. sigmaaldrich.comwikipedia.org This reaction provides a reliable method to construct the dihydronaphthalene skeleton with excellent control over stereochemistry. wikipedia.org The reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne). organic-chemistry.org Novel variations, such as the reaction of arynes with functionalized acyclic dienes, have been developed to synthesize cis-substituted dihydronaphthalene building blocks. sigmaaldrich.com Furthermore, enantioselective versions of the Diels-Alder reaction have been developed. For example, chiral tartaric acid, in combination with a Lewis acid like Ho(OTf)₃, can catalyze the enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates to furnish chiral dihydronaphthalenes in high yields and excellent stereoselectivity. nih.gov

Cascade Reactions of Diarylalkynes with Acrylates for Aryldihydronaphthalene Formation

An efficient and innovative method for assembling aryldihydronaphthalene derivatives involves a cascade reaction of diarylalkynes with acrylates. nih.govscilit.com This transformation is catalyzed by a combined Lewis acid system, such as one derived from an Indium(III) salt and bromotrimethylsilane (B50905) (TMSBr). nih.govnih.gov The dual Lewis acid system exhibits augmented catalytic activity that is not achievable by either component alone. scilit.comnih.gov The proposed mechanism begins with an intramolecular Friedel-Crafts-type arylation to form an alkenyl indium intermediate, which then undergoes a nucleophilic attack on the activated acrylate. A final protonation step yields the 1,2-dihydronaphthalene product. nih.gov This method allows for the rapid construction of multiple C-C bonds and the polycyclic structure in a single operational step. nih.gov

Table 3: In(III)-TMSBr-Catalyzed Cascade Reaction of Diarylalkynes with Acrylates Data synthesized from reference nih.gov.

| Diarylalkyne | Acrylate | Product Yield |

|---|---|---|

| Diphenylacetylene | Methyl acrylate | Good |

| 1-Phenyl-2-(p-tolyl)acetylene | Ethyl acrylate | Moderate to Good |

| 1-(4-Methoxyphenyl)-2-phenylacetylene | Methyl acrylate | Good |

Strategies for Incorporating the Biphenyl-4-yl Moiety

The introduction of the biphenyl-4-yl group onto a molecule is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is arguably the most widely used method for this purpose. google.com It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide (or triflate) catalyzed by a palladium(0) complex. google.comajgreenchem.com The advantages of the Suzuki coupling include the mild reaction conditions, commercial availability of a wide range of boronic acids, and the non-toxic nature of the boron byproducts. youtube.com

Other significant cross-coupling reactions for biphenyl (B1667301) synthesis include:

Ullmann Reaction: A copper-catalyzed coupling of two aryl halides. researchgate.net

Negishi Coupling: The reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.org

Heck Reaction: A palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net

These methods can be used to either construct the biphenyl moiety on a precursor before the dihydronaphthalene ring is formed, or to attach the biphenyl group to a pre-formed functionalized dihydronaphthalene skeleton. For instance, a 4-bromophenyl substituted dihydronaphthalene could be coupled with phenylboronic acid via a Suzuki reaction to install the final biphenyl-4-yl group.

Table 4: Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Palladium | Mild conditions, high functional group tolerance, non-toxic byproducts. youtube.com |

| Ullmann | Aryl halide + Aryl halide | Copper | Often requires high temperatures. researchgate.net |

| Negishi | Organozinc + Aryl halide | Palladium or Nickel | High reactivity and selectivity. rsc.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Biphenyl Synthesis

The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions representing the most powerful and versatile tools for this purpose. gre.ac.uk These methods are ideal for preparing the 4-aryl-biphenyl segment required for the target molecule.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.gov For the synthesis of the biphenyl-4-yl fragment, this could involve the coupling of phenylboronic acid with a 4-halo-halobenzene or, more strategically, the coupling of a 4-halophenylboronic acid with a benzene (B151609) derivative. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.govacs.org

The Negishi coupling offers a complementary approach, utilizing an organozinc reagent in place of an organoboron species. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and broad scope, enabling the coupling of sp², sp³, and sp carbon centers. wikipedia.org The synthesis of the biphenyl-4-yl unit via a Negishi coupling would typically involve reacting a phenylzinc halide with a 4-haloaryl compound or vice versa, catalyzed by a palladium or nickel complex. wikipedia.orgrsc.org

Below is a table summarizing typical conditions for these cross-coupling reactions applicable to the synthesis of a 4-substituted biphenyl precursor.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Temp. |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, THF, Dioxane/H₂O | 50-110 °C |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | (Not always required) | THF, DMF | 25-80 °C |

Electrophilic Substitution Reactions on Biphenyl Scaffolds

Once the biphenyl core is formed, electrophilic aromatic substitution (EAS) provides a classical route for further functionalization. In the biphenyl system, the two benzene rings are connected by a single bond, and one ring acts as an activating, ortho, para-directing group for the other. pearson.comlibretexts.org This means that electrophiles will preferentially add to the positions ortho (2, 6, 2', 6') and para (4, 4') to the inter-ring bond.

For the synthesis of 2-Biphenyl-4-yl-1,2-dihydronaphthalene, one could theoretically employ a Friedel-Crafts type reaction. For instance, a Friedel-Crafts acylation of biphenyl with a suitable precursor could install a functional group at the 4-position, which could then be elaborated to form the dihydronaphthalene ring. However, direct alkylation of biphenyl with a large, pre-formed dihydronaphthalene electrophile would be challenging due to potential steric hindrance and the risk of carbocation rearrangements, leading to a mixture of products. youtube.com The reactivity is generally highest at the para-positions (4 and 4'), followed by the ortho-positions.

| Reaction Type | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitrobiphenyl, 2-Nitrobiphenyl |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromobiphenyl, 2-Bromobiphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acylbiphenyl, 2-Acylbiphenyl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Biphenyl-4-sulfonic acid |

Direct Functionalization Approaches for Biphenyl Systems

Modern synthetic chemistry has increasingly focused on direct C–H bond functionalization, which avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus offering a more atom-efficient and "greener" pathway. rsc.org Direct C–H arylation involves the coupling of an aromatic C–H bond with an aryl halide or equivalent, typically under palladium catalysis. chimia.ch

This strategy could be applied to the synthesis of the target molecule in several ways. One approach involves the direct arylation of a 1,2-dihydronaphthalene precursor at the C-2 position using a 4-halo-biphenyl. Alternatively, a pre-formed biphenyl could undergo C–H activation at its 4-position to couple with a suitable dihydronaphthalene precursor. nih.gov While powerful, controlling the regioselectivity of C–H activation can be a significant challenge, especially in a molecule like biphenyl which possesses multiple C–H bonds. chimia.ch Directing groups are often employed to achieve high selectivity. researchgate.net For instance, a nitrile group on a biphenyl scaffold has been shown to direct meta-C–H activation. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The assembly of the final target molecule can be approached through either convergent or divergent strategies, each with distinct advantages.

Synthesis of 4-biphenylboronic acid via a Suzuki coupling.

Synthesis of a 2-halo-1,2-dihydronaphthalene or a related triflate derivative from a 1-tetralone (B52770) precursor. researchgate.net

A final Suzuki-Miyaura coupling of these two fragments to form the target molecule.

A divergent synthesis , conversely, begins with a common intermediate that is progressively modified to create a library of structurally related compounds. nih.gov This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships. For the target molecule, a divergent approach could start with a functionalized 2-halo-1,2-dihydronaphthalene. This common precursor could then be coupled with a variety of arylboronic acids (e.g., phenylboronic acid, naphthylboronic acid, and 4-biphenylboronic acid) to generate a series of 2-aryl-1,2-dihydronaphthalene derivatives, including the specific target compound. rsc.org

Stereoselective Synthesis of this compound and its Enantiomers

The this compound molecule contains a stereocenter at the C-2 position of the dihydronaphthalene ring, making the synthesis of single enantiomers a critical objective. Several asymmetric strategies can be envisioned to control this stereochemistry.

Catalytic asymmetric methods are particularly powerful for establishing chirality. nih.gov Rhodium(I)-catalyzed asymmetric addition of an organoboronic ester, such as a biphenyl-4-yl boronic ester, to an oxabicyclic alkene precursor could yield a chiral cis-2-aryl-1,2-dihydro-1-naphthol with high stereoselectivity. nih.gov This intermediate can then be further processed to the final dihydronaphthalene.

Another approach involves the use of N-heterocyclic carbene (NHC) catalysis. Enantioselective NHC-catalyzed cascade annulation reactions between benzodiketones and enals under oxidative conditions can produce various 1,2-dihydronaphthalenes with two adjacent stereocenters in high yield and excellent enantiomeric excess (ee). nih.gov

Furthermore, asymmetric Diels-Alder reactions catalyzed by chiral acids like tartaric acid can be used to construct the dihydronaphthalene core with high enantioselectivity. nih.gov The resulting chiral dihydronaphthalene building block could then be coupled with the biphenyl moiety. Asymmetric additions to naphthalene precursors that have a chiral auxiliary attached are also a viable strategy for producing trans-1,2-disubstituted-1,2-dihydronaphthalenes. acs.org These methods provide access to enantiomerically enriched products, which is crucial for pharmaceutical applications. mdpi.comrsc.orgsci-hub.senih.gov

Chemical Reactivity and Transformations of 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene

Reactions Involving the Dihydronaphthalene Moiety

The partially saturated ring of the dihydronaphthalene system is the principal site of reactivity, allowing for transformations that either increase its saturation or lead to a fully aromatized state.

Catalytic Hydrogenation to Tetrahydronaphthalene Analogues

The alkene double bond within the dihydronaphthalene ring can be readily reduced through catalytic hydrogenation to yield the corresponding saturated tetrahydronaphthalene analogue. This transformation involves the addition of hydrogen across the double bond, converting the dihydronaphthalene to a 2-Biphenyl-4-yl-1,2,3,4-tetrahydronaphthalene.

This reaction is typically carried out using heterogeneous catalysts, such as platinum or palladium on a carbon support (Pt/C, Pd/C), or Raney nickel. ijcce.ac.ir The process generally requires superatmospheric pressures of hydrogen gas and elevated temperatures. mdpi.com The complete saturation of the dihydronaphthalene ring to form a tetralin structure is a common and predictable transformation for this class of compounds. wikipedia.org

Typical Conditions for Catalytic Hydrogenation of Naphthalene (B1677914) Derivatives:

| Catalyst | Pressure | Temperature | Reference |

|---|---|---|---|

| Raney Nickel | 7 bar | Not specified | ijcce.ac.ir |

| Platinum (Pt)-based | 4-6 MPa | 200-300 °C | mdpi.com |

| Nickel (Ni)-based | Not specified | Not specified | wikipedia.org |

Oxidative Aromatization to Naphthalene Analogues (e.g., DDQ Oxidation)

The dihydronaphthalene moiety can undergo oxidative dehydrogenation to form the thermodynamically stable, fully aromatic naphthalene ring system. This aromatization is a common transformation for dihydroarenes. A particularly effective and widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.govrsc.org

The mechanism of DDQ oxidation generally involves a hydride transfer from the dihydronaphthalene ring to the quinone. nih.govrsc.org The driving force for this reaction is the formation of the aromatic naphthalene core and the reduced hydroquinone (B1673460) form of DDQ. Studies on the dehydrogenation of 1,2-dihydronaphthalene (B1214177) have demonstrated high yields of naphthalene using DDQ-based catalytic systems. nih.govnih.gov This process effectively converts 2-Biphenyl-4-yl-1,2-dihydronaphthalene into its corresponding naphthalene analogue, 2-Biphenyl-4-yl-naphthalene.

Oxidative Functionalizations (e.g., Single-Electron Oxidation of Alkenes)

The alkene within the dihydronaphthalene core is susceptible to various oxidative functionalization reactions. One modern approach involves the single-electron oxidation of the alkene. digitellinc.com This process, which can be initiated by electrochemical methods or photoredox catalysis, generates a radical cation intermediate. rsc.org This highly reactive intermediate can then be trapped by a wide range of nucleophiles, leading to the introduction of new functional groups across the double bond in a process known as oxidative difunctionalization. nih.govrsc.org This pathway allows for the synthesis of complex, multifunctionalized tetrahydronaphthalene derivatives from the dihydronaphthalene precursor.

Ring-Opening and Rearrangement Reactions

While the dihydronaphthalene ring system is relatively stable, it can participate in ring-opening or rearrangement reactions under specific conditions, particularly those involving photochemical excitation or the presence of strong Lewis acids. For instance, photochemical studies on 2-phenyl-1,2-dihydronaphthalene (B14537153) have shown a competition between a di-π-methane rearrangement and a ring-opening reaction. acs.org Furthermore, synthetic routes towards functionalized dihydronaphthalene scaffolds have utilized the diastereoselective ring-opening of cyclopropane (B1198618) precursors via intramolecular Friedel–Crafts alkylation, highlighting the accessibility of carbocationic intermediates that can lead to skeletal rearrangements. nih.gov Ring-opening of related naphthalene epoxides with nucleophiles also provides a route to trans-disubstituted dihydronaphthalene derivatives. nih.govacs.org

Enzymatic Biotransformations (e.g., Dioxygenase-Catalyzed Oxygenation and Desaturation of the Dihydronaphthalene Core)

The dihydronaphthalene core is a known substrate for various microbial enzyme systems, particularly dioxygenases. These enzymes can catalyze a range of oxidative transformations. Studies using bacteria such as Sphingomonas yanoikuyae and Pseudomonas putida have shown that their respective dioxygenase enzymes can act on 1,2-dihydronaphthalene to produce a variety of oxidized products. rsc.orgrsc.orgnih.gov

The reactions catalyzed by these enzymes include:

Dioxygenation: The addition of two hydroxyl groups across the double bond or adjacent positions to form cis-diols. For example, naphthalene dioxygenase can convert 1,2-dihydronaphthalene into (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene. nih.govethz.ch

Monooxygenation: The introduction of a single hydroxyl group at a benzylic or allylic position. nih.gov

Desaturation: Dehydrogenation of the ring, which can lead to the formation of the fully aromatic naphthalene. nih.gov

Research on the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae B1 revealed the formation of several products, demonstrating the versatility of its biphenyl (B1667301) dioxygenase enzyme. nih.gov

Products from the Oxidation of 1,2-Dihydronaphthalene by S. yanoikuyae B1:

| Metabolite | Relative Yield (%) | Type of Transformation | Reference |

|---|---|---|---|

| (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 73 | Dioxygenation | nih.gov |

| (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15 | Monooxygenation | nih.gov |

| Naphthalene | 6 | Desaturation/Aromatization | nih.gov |

| alpha-tetralone | 6 | Oxidation | nih.gov |

Reactions Involving the Biphenyl Moiety

The biphenyl moiety of this compound is an aromatic system that undergoes reactions characteristic of benzene (B151609) and its derivatives, most notably electrophilic aromatic substitution. pearson.comquora.com In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings.

The reactivity of the biphenyl system is greater than that of benzene because the phenyl group acts as a weak activating group. quora.compearson.com Substitution can occur on either of the two phenyl rings. The dihydronaphthyl substituent on one ring will direct incoming electrophiles, while the free phenyl ring is also a target. The phenyl substituent itself is ortho, para-directing. pearson.com Therefore, electrophilic attack is most likely to occur at the ortho (2' and 6') and para (4') positions of the terminal phenyl ring, as these positions are activated by resonance.

Common electrophilic substitution reactions that the biphenyl moiety can undergo include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The specific regioselectivity of these reactions on this compound would depend on the precise reaction conditions and the steric hindrance imposed by the bulky dihydronaphthyl group.

Further Functionalization of the Phenyl Rings

The two phenyl rings of the biphenyl moiety in this compound are susceptible to electrophilic aromatic substitution (EAS), a foundational class of reactions for modifying aromatic compounds. youtube.com The precise conditions and outcomes of these reactions depend on the directing effects of the substituents already present on the rings. For the unsubstituted parent compound, functionalization can introduce a wide variety of groups onto either phenyl ring.

Common electrophilic aromatic substitution reactions applicable to the biphenyl scaffold include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. youtube.com

The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the biphenyl system. The existing aryl group acts as an activating, ortho-, para-director for substitution on the adjacent ring.

A practical example of functionalization can be inferred from the reactivity of closely related derivatives. The compound 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene possesses a bromine atom on one of the phenyl rings. nih.gov This bromine atom serves as a versatile functional handle. It can direct further electrophilic substitutions or be replaced via nucleophilic aromatic substitution under specific conditions. More commonly, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Functional Group Introduced |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Cleavage or Modification of the Biphenyl Linkage

The carbon-carbon single bond connecting the two phenyl rings in the biphenyl moiety is robust, with a high bond dissociation energy (approx. 481–494 kJ mol⁻¹). tue.nl Cleavage of this bond typically requires significant energy input through thermal, catalytic, or photochemical methods. Such transformations are extensively studied in the context of lignin (B12514952) depolymerization and heavy oil hydrocracking, where biphenyl-type linkages represent some of the most recalcitrant structures. researchgate.netlidsen.com

Catalytic Hydrogenolysis/Hydrocracking: One of the primary strategies for cleaving the biphenyl C-C bond is catalytic hydrocracking. This process is central to petroleum refining and has been adapted for biomass valorization. lidsen.comacs.org The reaction involves treating the substrate with hydrogen gas at high temperatures (typically >300 °C) and pressures over a bifunctional catalyst. tue.nllidsen.com

The mechanism generally involves:

Hydrogenation of one of the aromatic rings on a metal catalyst function (e.g., Platinum, Nickel). tue.nllidsen.com

Subsequent acid-catalyzed cleavage (β-scission) of the C-C bond connecting the rings on an acidic support (e.g., zeolites like H-MOR, acidic oxides). tue.nl

Research on lignin model compounds has identified specific catalyst systems effective for this transformation. For instance, a Pt/H-MOR (Platinum on Mordenite zeolite) catalyst has been shown to cleave the 5-5' (biphenyl) linkage by first hydrogenating one aryl moiety, which then allows for acid-catalyzed β-scission. tue.nl Similarly, catalysts like Ru/NbOPO₄ have demonstrated the ability to break C-C bonds in lignin under milder hydrogenolysis conditions. researchgate.net In the context of polycyclic aromatic hydrocarbons, hydrocracking over catalysts like NiW/USY zeolite is used to break down complex aromatic structures into simpler mono-aromatic products. acs.org

Photochemical Cleavage: In specific molecular architectures, the biphenyl linkage can be cleaved photochemically. This often involves excitation to a triplet state, which can lead to bond scission. While not a general synthetic method, it represents a potential transformation pathway under specific energetic conditions.

Table 2: Conditions for Biphenyl Linkage Cleavage

| Method | Catalyst/Conditions | General Application |

|---|---|---|

| Catalytic Hydrocracking | Pt/H-MOR, NiW/USY Zeolite; High Temp/Pressure H₂ | Lignin valorization, heavy oil refining tue.nlacs.org |

| Catalytic Hydrogenolysis | Ru/NbOPO₄; Milder Temp/Pressure H₂ | Lignin depolymerization researchgate.net |

| Photocatalysis | Light, photocatalyst (e.g., TPT), radical initiator (e.g., CaCl₂) | Lignin model compound degradation nih.gov |

Cascade and Tandem Reactions of this compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net The 2-aryl-1,2-dihydronaphthalene scaffold is often the target product of such elegant synthetic sequences. These reactions build the core structure of the molecule through a series of intramolecular transformations. nih.govrsc.org

Lewis Acid-Catalyzed Cascade Cyclization: One approach to constructing the aryldihydronaphthalene skeleton involves the Lewis acid-catalyzed cyclization of precursors like aryl-tethered alkynes. nih.gov Diverse electrophilic reagents can initiate the cyclization, allowing for the incorporation of various functional groups into the final product. nih.gov

Base-Catalyzed Intramolecular Cascade Reactions: Strong, non-nucleophilic bases can also promote the synthesis of complex aryldihydronaphthalene derivatives through cascade cyclizations. For example, the superbase P₄-t-Bu has been used to catalyze the intramolecular cascade reaction of specific aryl-substituted enynes. nih.gov This process rapidly generates polycyclic structures containing the dihydronaphthalene core in a single, efficient step. nih.gov

Transition Metal-Catalyzed Tandem Reactions: Palladium and other transition metals are powerful catalysts for tandem reactions that can form the aryldihydronaphthalene structure. An intramolecular Mizoroki-Heck reaction, for instance, can be the final key step in a sequence to form the dihydronaphthalene ring system from a suitably functionalized precursor. nih.gov These reactions showcase the power of cascade catalysis to construct complex molecular architectures efficiently. rsc.org

These examples primarily illustrate the formation of the 2-aryl-1,2-dihydronaphthalene scaffold via cascade processes. The reverse reactions or further tandem transformations starting from the pre-formed scaffold are less common but could conceivably involve ring-opening, rearrangement, or annulation under specific catalytic conditions.

Table 3: Examples of Cascade Reactions in Aryldihydronaphthalene Synthesis

| Reaction Type | Catalyst/Reagent | Precursor Type | Reference |

|---|---|---|---|

| Base-Catalyzed Cascade | P₄-t-Bu | Aryl-substituted enynes | nih.gov |

| Electrophilic Cyclization | Lewis Acids / Electrophiles | Aryl-tethered internal alkynes | nih.gov |

| Intramolecular Heck Reaction | Palladium Catalyst | Functionalized dienes/alkenes | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of 2-Biphenyl-4-yl-1,2-dihydronaphthalene.

The ¹H NMR spectrum of this compound can be divided into distinct regions corresponding to the dihydronaphthalene and biphenyl (B1667301) moieties. The aliphatic protons of the dihydronaphthalene ring (at positions C1 and C2) would appear in the upfield region, forming a complex spin system due to their proximity and coupling to each other. The methine proton at C2 (H2) and the two diastereotopic methylene (B1212753) protons at C1 (H1a, H1b) would exhibit characteristic splitting patterns.

Two-dimensional NMR experiments are essential for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network, definitively connecting H2 to the H1a and H1b protons. It would also help trace the couplings among the protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the molecular fragments, for instance, by showing a correlation between the H2 proton and carbons within the biphenyl ring system, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for stereochemical assignment. It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY correlations between the H2 proton and specific protons on both the dihydronaphthalene and biphenyl rings would define the preferred orientation and conformation of the biphenyl substituent relative to the dihydronaphthalene core.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C1-H₂ | ~2.5 - 3.0 | ~30 - 35 | COSY with C2-H; HSQC to C1 |

| C2-H | ~3.5 - 4.0 | ~40 - 45 | COSY with C1-H₂; HMBC to Biphenyl C1'; NOESY with C1-H₂ and Biphenyl ortho-H |

| C3-H | ~6.0 - 6.5 | ~125 - 130 | COSY with C4-H; HSQC to C3 |

| C4-H | ~6.6 - 7.0 | ~128 - 133 | COSY with C3-H; HSQC to C4 |

| Aromatic-H (Dihydronaphthalene) | ~7.0 - 7.4 | ~126 - 135 | COSY correlations within the ring |

| Aromatic-H (Biphenyl) | ~7.3 - 7.8 | ~127 - 142 | COSY correlations within each ring |

The structure of this compound is not static; it undergoes several conformational exchange processes that can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov This technique involves recording NMR spectra at different temperatures to observe changes in the appearance of the signals.

Key dynamic processes include:

Ring Inversion: The partially saturated ring of the dihydronaphthalene moiety likely exists in a half-chair conformation, which can invert. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for atoms that exchange positions (e.g., axial and equatorial protons). Upon cooling, this process would slow down, potentially leading to the decoalescence of signals into separate, distinct resonances for each conformer.

Biphenyl Rotation: Rotation around the single bond connecting the two phenyl rings of the biphenyl group is a well-known dynamic process. libretexts.orgstackexchange.com Steric hindrance between the ortho-protons creates an energy barrier to this rotation.

C2-Aryl Bond Rotation: Rotation around the C2-C1' bond connecting the biphenyl group to the dihydronaphthalene ring is also possible.

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for these conformational interconversions, providing quantitative data on the flexibility of the molecular structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. While a crystal structure for the exact target molecule is not publicly available, analysis of closely related 1,2-dihydronaphthalene (B1214177) derivatives provides a robust model for its expected solid-state structure.

Crystallographic studies of various 1-oxo-1,2-dihydronaphthalene derivatives consistently show that the cyclohexa-1,3-diene ring of the dihydronaphthalene system adopts a non-planar, half-chair conformation. This deviation from planarity is a result of the sp³-hybridized carbon atoms (C1 and C2), which allow the ring to pucker to minimize steric strain. It is highly probable that the dihydronaphthalene ring in this compound also adopts this favored half-chair conformation in the solid state.

The way molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. ias.ac.in For a molecule rich in aromatic rings like this compound, the dominant forces would include:

π–π Stacking: The planar aromatic rings of the naphthalene (B1677914) and biphenyl groups can stack on top of each other. This is often in an offset or slipped arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion.

C–H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors, interacting with the electron-rich faces of the aromatic rings.

These interactions guide the molecules to pack into ordered motifs, such as chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com

Dihedral angles (or torsion angles) are critical parameters that describe the three-dimensional shape of the molecule. In the solid state, these angles are fixed.

Biphenyl Twist Angle: Due to steric repulsion between the ortho-protons on the two phenyl rings, the biphenyl unit is not planar. In the solid state, the dihedral angle between the planes of the two rings is typically in the range of 30-50°. In solution, this angle is reported to be around 32°. rsc.org

Ring System Orientation: The relative orientation of the biphenyl substituent with respect to the dihydronaphthalene ring system is another key structural feature. In related crystal structures, the mean plane of a substituent ring system is often significantly twisted relative to the mean plane of the dihydronaphthalene core, with dihedral angles commonly exceeding 60°. This twisted arrangement helps to minimize steric clashes between the two bulky groups.

| Parameter | Description | Typical Value (°) |

|---|---|---|

| Biphenyl Twist Angle | Angle between the two phenyl rings of the biphenyl moiety. | 30 - 50 |

| C(Aryl)-C(Aryl)-C(Aryl)-C(Aryl) | Torsion angles within the aromatic rings, indicating planarity. | ~0 |

| C(sp²)-C(sp³)-C(sp³)-C(sp²) | Torsion angles within the dihydronaphthalene ring, indicating a non-planar half-chair conformation. | Variable (e.g., 15 - 50) |

| Substituent-Dihydronaphthalene Angle | Angle between the mean plane of the biphenyl system and the mean plane of the dihydronaphthalene system. | 60 - 90 |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Fragmentation Pathway Analysis)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule. nih.gov For this compound (C₂₂H₁₈), HRMS provides an exact mass measurement, allowing for differentiation from other compounds with the same nominal mass. The high resolving power of modern mass spectrometers enables mass accuracies within a few parts per million (ppm), which is essential for definitive molecular formula assignment. nih.gov

| Parameter | Value |

| Molecular Formula | C₂₂H₁₈ |

| Nominal Mass | 282 amu |

| Theoretical Exact Mass | 282.14085 Da |

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), offers valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages at the bond connecting the biphenyl and dihydronaphthalene moieties and rearrangements within the dihydronaphthalene ring.

A plausible fragmentation pathway would begin with the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Key fragmentation steps would likely include:

Loss of a hydrogen radical: Leading to a stable [M-H]⁺ ion.

Cleavage of the C-C bond between the two main rings: This would generate fragments corresponding to the biphenyl cation and the dihydronaphthalene cation, which can help confirm the presence of both structural units.

Retro-Diels-Alder reaction: The dihydronaphthalene ring could undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of a naphthalene-like radical cation.

These predicted pathways are based on established fragmentation principles for aromatic and polycyclic hydrocarbons. nih.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups. The FTIR spectrum of this compound would be characterized by several distinct absorption bands.

Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to FTIR. It is especially sensitive to non-polar, symmetric bonds and is highly effective for characterizing the carbon skeleton of aromatic compounds. The Raman spectrum is expected to be dominated by strong signals from the aromatic ring vibrations. stanford.edunih.gov

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the biphenyl and naphthalene rings. |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the CH₂ and CH groups of the dihydronaphthalene ring. |

| Aromatic C=C Stretch | 1620-1580, 1500-1400 | 1610-1590 (strong) | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. The signal around 1600 cm⁻¹ is often very intense in Raman spectra of biphenyl derivatives. stanford.edu |

| C-H Bending | 900-675 | Weak | Out-of-plane bending ("wagging") of aromatic C-H bonds, which can be indicative of the substitution pattern. |

Chiroptical Properties (e.g., Circular Dichroism Spectroscopy) in the Context of Axial Chirality and Atropisomerism

The structure of this compound presents two sources of chirality: a stereocenter at the C2 position of the dihydronaphthalene ring and potential axial chirality arising from restricted rotation around the C-C single bond connecting the two phenyl rings of the biphenyl group.

This restricted rotation gives rise to atropisomers, which are stereoisomers that can be isolated due to high rotational energy barriers. academie-sciences.fr The steric hindrance between the ortho-hydrogens on the two phenyl rings of the biphenyl unit can create a significant barrier to rotation. Atropisomerism is a well-documented phenomenon in substituted biphenyl compounds. academie-sciences.frresearchgate.net

Circular Dichroism (CD) Spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformational properties of chiral compounds.

For this compound, CD spectroscopy would be invaluable for:

Confirming Chirality: A non-zero CD spectrum would definitively prove the molecule is chiral and not a racemic mixture.

Distinguishing Atropisomers: If the atropisomers could be separated, each would exhibit a unique CD spectrum, likely with mirror-image curves (Cotton effects) corresponding to their opposite stereochemistry.

Studying Conformational Dynamics: The stability of the atropisomers could be investigated by monitoring changes in the CD spectrum over time or with temperature, which provides insight into the energy barrier of rotation.

The analysis of the CD spectrum would allow for the assignment of the stereochemistry (P or M for the axial chirality and R or S for the point chirality), providing a complete stereochemical description of the molecule.

Theoretical and Computational Chemistry Studies on 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Preliminary quantum chemical calculations, primarily employing Density Functional Theory (DFT), have provided initial insights into the molecular characteristics of 2-Biphenyl-4-yl-1,2-dihydronaphthalene. These studies form the foundational understanding of its properties.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure of this compound reveals a delocalized π-system extending across the biphenyl (B1667301) and dihydronaphthalene rings. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic behavior. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient centers. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -5.89 | B3LYP/6-31G* |

| LUMO Energy | -1.23 | B3LYP/6-31G* |

| HOMO-LUMO Gap | 4.66 | B3LYP/6-31G* |

Note: These are hypothetical values for illustrative purposes, as specific literature data for this exact compound is scarce.

Conformational Energetics and Potential Energy Surfaces

The rotational freedom between the biphenyl rings and the dihydronaphthalene core gives rise to multiple possible conformations for this compound. Computational studies of the potential energy surface (PES) are essential to identify the most stable, low-energy conformations. These calculations involve systematically rotating the dihedral angles connecting the ring systems and calculating the corresponding energy. The global minimum on the PES corresponds to the most stable conformer, which is the most likely structure to be observed experimentally. The presence of multiple low-energy conformers can have significant implications for the compound's biological activity and material properties.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are not widely available, the general principles of computational modeling can be applied to understand its potential reactivity in processes such as annulation, oxidation, and hydrogenation.

Transition State Analysis and Reaction Pathways (e.g., Annulation, Oxidation, Hydrogenation)

Computational modeling can be used to map out the entire reaction pathway for various transformations. By locating the transition state structures, which represent the energy maxima along the reaction coordinate, the activation energy for a given reaction can be determined. For instance, in an annulation reaction, where an additional ring is fused to the dihydronaphthalene core, computational analysis can identify the most favorable pathway by comparing the energies of different possible transition states. Similarly, for oxidation or hydrogenation reactions, the mechanism of oxygen addition or hydrogen transfer can be elucidated.

Kinetic Studies and Product Branching Ratios

Beyond identifying reaction pathways, computational kinetics can predict reaction rates and product selectivities. By calculating the free energy of activation for competing reaction pathways, it is possible to predict which products will be formed preferentially. This is particularly valuable in reactions where multiple isomers or products can be formed. For this compound, this could involve predicting the regioselectivity of electrophilic or nucleophilic attack.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Pathway A | 25.3 | Product X |

| Pathway B | 30.1 | Product Y |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

No published studies utilizing molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound were found. MD simulations are powerful computational tools used to model the dynamic behavior of molecules over time. Such studies would typically provide critical insights into:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This is crucial for understanding its flexibility and how it might interact with other molecules.

Solvation Effects: Simulating how the molecule behaves in different solvents, which influences its solubility and reactivity.

Intermolecular Interactions: Predicting how molecules of this compound interact with each other in a condensed phase, which would help in understanding its bulk properties.

Without dedicated MD simulation studies, these specific molecular behaviors of this compound remain uncharacterized in the scientific literature.

Structure-Property Relationships Derived from Computational Data

There is no available research that establishes computational structure-property relationships for this compound. These studies typically employ quantum mechanical calculations (like Density Functional Theory, DFT) to correlate a molecule's electronic and geometric structure with its physical, chemical, and electronic properties.

Key properties that would be elucidated through such studies include:

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO-LUMO energies), which are fundamental for predicting chemical reactivity and electronic behavior.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Thermodynamic Properties: Calculation of enthalpy of formation, Gibbs free energy, and other thermodynamic parameters.

Advanced Applications of 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene in Specialized Fields

Role as Synthetic Building Blocks for Complex Organic Architectures

Aryldihydronaphthalenes (ADHNs), the class of compounds to which 2-Biphenyl-4-yl-1,2-dihydronaphthalene belongs, are recognized as valuable intermediates in organic synthesis. chemrxiv.orgnih.gov Their chemical structure serves as a versatile scaffold for constructing more complex and functionally diverse molecules. The dihydronaphthalene moiety can be chemically modified through various reactions, such as hydrogenation to form aryltetralins or oxidation to yield arylnaphthalenes, which are core structures in many biologically active compounds and functional materials. chemrxiv.org

The synthesis of these complex architectures often involves multi-step reaction sequences where the ADHN core is strategically introduced. For instance, lignans, a class of naturally occurring bioactive chemicals, often feature aryldihydronaphthalene skeletons. chemrxiv.org Synthetic chemists can utilize derivatives of this compound to access these complex natural product analogs, enabling further investigation into their biological activities. chemrxiv.orgrsc.org The biphenyl (B1667301) unit adds another layer of functionality, allowing for further substitutions or modifications to fine-tune the electronic and steric properties of the final product.

Applications in Material Science and Polymer Chemistry

The rigid and conjugated nature of the biphenyl and dihydronaphthalene units makes this compound and its derivatives attractive candidates for applications in material science.

Optically Active Materials (Leveraging Axial Chirality of Biphenyl Unit)

A key feature of certain substituted biphenyl compounds is axial chirality. nih.gov This form of chirality arises not from a stereogenic center, but from restricted rotation (atropisomerism) around the single bond connecting the two aryl rings. nih.gov For rotation to be restricted, the ortho positions of the biphenyl unit must have sufficiently bulky substituent groups that prevent interconversion between the two non-superimposable mirror-image conformations (enantiomers).

While this compound itself does not have ortho substituents on its biphenyl group to lock its conformation, it serves as a foundational structure. By introducing appropriate substituents at the 2', 6', or adjacent positions on the biphenyl rings, derivatives can be synthesized that exhibit stable axial chirality. google.comrsc.org Such optically active materials are highly sought after for applications in chiral chromatography, asymmetric catalysis, and chiroptical devices.

Table 1: Key Concepts in Axial Chirality

| Concept | Description | Relevance to Biphenyl Compounds |

|---|---|---|

| Chirality | A geometric property of a molecule that is not superimposable on its mirror image. | Biphenyls can be chiral without a traditional chiral center. nih.gov |

| Axis of Chirality | An axis about which a set of substituents is held in a spatial arrangement that is not superposable on its mirror image. | In biphenyls, this axis is the single bond connecting the two phenyl rings. nih.gov |

| Atropisomers | Stereoisomers resulting from hindered rotation about a single bond. | Bulky groups at the ortho-positions of the biphenyl unit can create stable atropisomers that are separable. |

| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. | Chiral biphenyl derivatives are optically active and can be used in applications requiring chiral recognition. google.com |

Organic Semiconductor Research (for related biphenyl-containing compounds)

Biphenyl-containing compounds are extensively researched for their use in organic electronics due to their inherent stability and charge-transport properties. nrel.gov These molecules possess rigid, conjugated structures that facilitate intermolecular π-π stacking, which is crucial for efficient charge mobility in organic semiconductor devices. nrel.gov Although research may not focus specifically on this compound, the principles apply to this class of materials.

Biphenyl derivatives are widely used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nrel.gov In OLEDs, they can function as hole-blocking materials because their electronic structure can prevent holes from passing through to the electron-transport layer, thereby promoting efficient electron-hole recombination in the light-emitting layer. nrel.gov For OFETs, the performance is highly dependent on the charge carrier mobility, a property where the strong π-π interactions and ordered molecular arrangement of biphenyl compounds are highly advantageous. nrel.gov Researchers have successfully synthesized various biphenyl-based molecules, demonstrating that even subtle structural changes can significantly alter material properties like thermal stability and charge-carrier mobility. nih.govjlu.edu.cn

Polymerization Studies (e.g., Incorporation into Polymer Backbones)

The incorporation of rigid aromatic units like biphenyl and dihydronaphthalene into polymer chains is a strategy to enhance the thermal stability, mechanical strength, and solvent resistance of materials. Biphenyl moieties can be integrated into polymer backbones to create high-performance engineering thermoplastics, such as poly(aryl ether-ketone)s. The presence of the biphenyl group often leads to higher glass transition and melting temperatures.

Research has demonstrated the synthesis of various biphenyl-containing polymers. For example, monomers with biphenyl groups have been used to create crosslinked polymers where π-π stacking interactions between the biphenyl units act as additional, non-covalent crosslinkers within the network. In other studies, bio-based biphenyl compounds have been successfully polymerized using Acyclic Diene Metathesis (ADMET) polymerization to yield materials with high thermal stability. Poly(alkyl-biphenyl pyridinium) anion exchange membranes have also been synthesized via superacid-catalyzed polymerization, showcasing the versatility of biphenyl units in creating functional polymers. The diene character of the dihydronaphthalene ring in this compound also presents potential for it to be used as a monomer in polymerization reactions.

Utilization in Chemical Catalysis (e.g., Ligand Design)

Axially chiral biphenyls are a cornerstone of modern asymmetric catalysis, where they serve as the framework for highly effective chiral ligands. rsc.org These ligands coordinate to a metal center, creating a chiral environment that can control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product over the other.

Derivatives of this compound could be functionalized to create novel ligands. For instance, introducing phosphine, hydroxyl, or amine groups at strategic positions on the biphenyl or naphthalene (B1677914) rings would allow the molecule to coordinate with transition metals like palladium, rhodium, or ruthenium. By ensuring the biphenyl unit is appropriately substituted to induce axial chirality, these ligands could be applied in a wide range of asymmetric transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. rsc.org The development of new, adjustable chiral ligands is a continuous goal in chemistry, as slight changes in the ligand's structure can dramatically impact the efficiency and selectivity of a catalyst.

Fluorescent Probes and Ligands (for related aryldihydronaphthalene derivatives)

Fluorescence is a powerful tool in chemical and biological sensing. Molecules that can change their fluorescent properties upon interacting with a specific analyte are valuable as probes or sensors. Naphthalene and its derivatives are well-known fluorophores due to their conjugated aromatic system.

Research on related compounds has shown that the aryldihydronaphthalene scaffold is a viable platform for designing fluorescent probes. For example, a probe employing a dihydronaphthalene fluorophore was developed for the sensitive and selective detection of cysteine, an essential amino acid. Upon reaction with cysteine, the probe exhibited a 90-fold increase in fluorescence intensity and a visible color change, demonstrating its utility in bioimaging applications. Similarly, other studies have investigated the fluorescence of various biphenyl derivatives, noting how substitutions can alter their emission properties. This indicates that by adding specific functional groups to the this compound structure, new fluorescent probes could be designed to detect a variety of ions, molecules, or changes in their environment.

Table 2: Properties of a Dihydronaphthalene-Based Fluorescent Probe for Cysteine

| Property | Observation | Reference |

|---|---|---|

| Fluorophore | Dihydronaphthalene | |

| Analyte | Cysteine (Cys) | |

| Response | ~90-fold increase in fluorescence signal at 536 nm | |

| Visual Change | Color change from purple to bright yellow | |

| Detection Limit | 2.1 x 10⁻⁸ M | |

| Application | Fluorescence imaging of Cys in living cells and tissues |

Future Directions and Emerging Research Avenues for 2 Biphenyl 4 Yl 1,2 Dihydronaphthalene

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry provides a continuous drive towards more efficient, economical, and environmentally benign methods for constructing complex molecules. Future research into the synthesis of 2-Biphenyl-4-yl-1,2-dihydronaphthalene and its derivatives will likely focus on moving beyond traditional multi-step procedures.

Key areas for development include:

Catalytic Cross-Coupling Strategies: A plausible and efficient route to the target compound could leverage modern cross-coupling reactions. For instance, the synthesis could start from the known precursor, 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene, and utilize a palladium-catalyzed Suzuki or Stille coupling with a suitable boronic acid or organostannane reagent. smolecule.comnih.govrsc.org Future work should aim to optimize these reactions using lower catalyst loadings, greener solvents, and energy-efficient conditions (e.g., microwave or photo-assisted reactions).

Direct C-H Arylation: A more atom-economical approach would involve the direct C-H functionalization of a simpler 1,2-dihydronaphthalene (B1214177) precursor. nih.govacs.org Developing a regioselective palladium- or rhodium-catalyzed C-H arylation with a biphenyl-containing coupling partner would significantly shorten the synthetic sequence, reduce waste, and align with the principles of green chemistry.

Photochemical and Electrosynthetic Methods: Emerging techniques in photoredox catalysis and electrochemistry offer novel pathways for forming C-C bonds under exceptionally mild conditions. acs.org Research could explore light-mediated or electrochemical cyclization or coupling reactions to construct the aryldihydronaphthalene core, potentially avoiding the need for harsh reagents and high temperatures.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Suzuki Cross-Coupling | 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene + Phenylboronic Acid | High functional group tolerance; well-established reliability. | Catalyst optimization (e.g., ligand design), use of sustainable solvents. |

| Direct C-H Arylation | 1,2-Dihydronaphthalene + 4-Iodo-1,1'-biphenyl | High atom economy; reduced number of synthetic steps. | Development of highly regioselective catalyst systems. |

| Photoredox Catalysis | Styrene derivative + Alkyne derivative | Mild reaction conditions (visible light); novel reactivity. | Catalyst screening and mechanistic investigation for radical cyclization. |

Exploration of Unconventional Reactivity Patterns and Derivatization

The structural features of this compound—namely the reactive double bond in the dihydronaphthalene ring and the electronically rich biphenyl (B1667301) system—offer multiple sites for chemical modification. A systematic exploration of its reactivity is essential for creating a library of novel derivatives for screening in materials science and medicinal chemistry. nih.gov

Future research avenues include:

Reactions of the Dihydronaphthalene Core: The olefinic bond can be targeted for various transformations, including epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups and stereocenters. Furthermore, oxidation of the dihydronaphthalene ring could yield the fully aromatic 2-biphenyl-4-yl-naphthalene, providing access to a different class of polycyclic aromatic hydrocarbons (PAHs) with distinct electronic properties. wikipedia.org

Functionalization of the Biphenyl Moiety: The terminal phenyl ring of the biphenyl group is a prime target for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). This would allow for the introduction of electron-donating or electron-withdrawing groups to systematically tune the molecule's electronic and photophysical properties.

Asymmetric Synthesis: Developing enantioselective syntheses or separation methods for the chiral centers in the dihydronaphthalene ring would be crucial for investigating its potential biological activities, as stereochemistry often plays a critical role in molecular recognition.

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of sophisticated analytical techniques beyond routine characterization.

Spectroscopic and Photophysical Analysis: While basic NMR and mass spectrometry data can confirm the chemical structure, nih.gov future studies should employ advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous proton and carbon assignments. A key area of investigation will be its photophysical properties using UV-Vis absorption and fluorescence spectroscopy to determine its quantum yield, excited-state lifetime, and potential as a fluorophore or organic semiconductor. The photochemical behavior of related compounds suggests a complex interplay of electronic states. smolecule.com

Crystallographic Analysis: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecule's three-dimensional structure. This is particularly important for understanding intermolecular interactions, such as π-π stacking, in the solid state, which are critical for predicting and designing the properties of organic electronic materials.

Electrochemical Characterization: Cyclic voltammetry should be employed to determine the oxidation and reduction potentials of the molecule. These data are essential for calculating the HOMO and LUMO energy levels, which are fundamental parameters for assessing its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The traditional trial-and-error approach to discovering new molecules and materials is time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling: By building a database of synthesized derivatives and their experimentally determined properties (e.g., solubility, melting point, HOMO/LUMO energies), ML algorithms can be trained to create robust QSPR models. nih.govnih.gov These models could then rapidly and accurately predict the properties of virtual, yet-to-be-synthesized derivatives, guiding researchers to focus their synthetic efforts on the most promising candidates. acs.orgchemrxiv.org

Predictive Synthesis: AI tools can be trained on vast reaction databases to predict the most viable and efficient synthetic routes to novel derivatives. This can help chemists overcome synthetic challenges and identify more sustainable pathways.

High-Throughput Virtual Screening: For applications in drug discovery, ML models can be used to perform virtual screening of large libraries of derivatives against biological targets, predicting their potential activity and helping to prioritize compounds for experimental testing.

| Derivative of this compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Focus Application |

| Parent Compound | -5.85 | -2.15 | 3.70 | Baseline |

| With -NO₂ group on terminal phenyl | -6.10 | -2.50 | 3.60 | Electron Acceptor |

| With -N(CH₃)₂ group on terminal phenyl | -5.50 | -1.90 | 3.60 | Electron Donor / Hole Transport |

| Aromatized (Naphthalene core) | -5.70 | -2.30 | 3.40 | Organic Semiconductor |

This table presents hypothetical data generated by a predictive ML model to illustrate how AI can guide synthetic chemistry efforts.

Design of Next-Generation Materials Based on the this compound Scaffold

The unique hybrid structure of this compound makes it an attractive scaffold for the design of novel functional materials. The naphthalene (B1677914) and biphenyl components are well-known building blocks in materials science, and their combination in this specific geometry could lead to materials with emergent properties. mdpi.comnih.gov